molecular formula C6H6F3NO3 B11902622 (2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

(2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B11902622
M. Wt: 197.11 g/mol
InChI Key: CPZQLLRWZKMQBY-YFKPBYRVSA-N
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Description

(2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidine ring with a trifluoromethyl group and a carboxylic acid functional group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the use of pyrrolidine derivatives and trifluoromethylation agents. One common method includes the reaction of pyrrolidine with trifluoromethyl ketones under acidic conditions to introduce the trifluoromethyl group. The reaction is followed by oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and purity. These methods ensure the efficient production of the compound on a larger scale, suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further chemical modifications or applications.

Scientific Research Applications

Chemistry

In chemistry, (2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological applications include its use as a precursor for designing bioactive molecules. Researchers study its interactions with biological systems to develop new pharmaceuticals and therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drugs, making it a valuable component in drug design.

Industry

Industrially, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties contribute to the development of products with improved performance and stability.

Mechanism of Action

The mechanism of action of (2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H6F3NO3

Molecular Weight

197.11 g/mol

IUPAC Name

(2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H6F3NO3/c7-6(8,9)5(4(12)13)2-1-3(11)10-5/h1-2H2,(H,10,11)(H,12,13)/t5-/m0/s1

InChI Key

CPZQLLRWZKMQBY-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@](NC1=O)(C(=O)O)C(F)(F)F

Canonical SMILES

C1CC(NC1=O)(C(=O)O)C(F)(F)F

Origin of Product

United States

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